molecular formula C15H11BrClFO B1327788 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-49-7

4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No. B1327788
M. Wt: 341.6 g/mol
InChI Key: UMMRBXWPIIRYNI-UHFFFAOYSA-N
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Description

4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11BrClFO . It has a molecular weight of 341.6 .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone consists of a propiophenone core with bromo, chloro, and fluoro substituents on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone include a molecular weight of 341.6 and a molecular formula of C15H11BrClFO . Other properties such as melting point, boiling point, and density are not available in the literature .

Scientific Research Applications

Materials Science and Polymer Chemistry

Halogenated aromatic compounds have been utilized in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including those with bromo, chloro, and fluoro substituents, were copolymerized with styrene to produce copolymers. These copolymers were characterized by various analytical techniques and showed specific decomposition behaviors, indicating their potential utility in materials science for creating polymers with desired thermal properties and stability (Kharas et al., 2016).

Organic Synthesis and Chemical Reactivity

In organic synthesis, halogenated compounds often serve as key intermediates for constructing complex molecules due to their reactivity. A study on the synthesis of thiophene derivatives through Suzuki cross-coupling reactions involving bromo, chloro, and fluoro substituents showed that these halogenated compounds could lead to the formation of molecules with significant bioactive properties. This indicates the broader utility of halogenated compounds like 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone in synthesizing new chemical entities with potential pharmacological applications (Ikram et al., 2015).

Photophysical and Electrochemical Properties

The study of halogenated aromatic compounds also extends to their photophysical and electrochemical properties. For example, research involving compounds with structural similarities, such as halogen-substituted phenols, has explored their behavior under various conditions, including low-temperature matrices and upon UV irradiation. Such studies contribute to understanding the fundamental properties of these compounds, which can be essential for designing materials with specific optical or electronic characteristics (Nanbu et al., 2012).

Safety And Hazards

Specific safety and hazard information for 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is not available in the literature . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone are not specified in the literature. Potential areas of interest could include further investigation into its synthesis, reactivity, and potential biological activities .

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMRBXWPIIRYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644949
Record name 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

CAS RN

898750-49-7
Record name 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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